molecular formula C11H11F2NO2 B1419428 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile CAS No. 1193389-10-4

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile

Cat. No. B1419428
M. Wt: 227.21 g/mol
InChI Key: SJVDSXRKXPLEHW-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile is a chemical compound with the molecular formula C11H11F2NO2 and a molecular weight of 227.21 . It is typically used for research purposes .


Molecular Structure Analysis

The InChI code for 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile is 1S/C11H11F2NO2/c1-2-15-10-7-8(5-6-14)3-4-9(10)16-11(12)13/h3-4,7,11H,2,5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the difluoromethoxy and ethoxy groups on the phenyl ring, and the acetonitrile group attached to the ring .


Physical And Chemical Properties Analysis

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile is a liquid at room temperature . It has a molecular weight of 227.21 .

Scientific Research Applications

Analytical Methods and Environmental Fate

Analytical Methods Used in Determining Antioxidant Activity : A critical review of various tests used to determine the antioxidant activity of compounds, including their mechanisms, applicability, and the pros and cons. This encompasses methods like ORAC, HORAC, TRAP, and TOSC, highlighting the importance of understanding chemical reactions and kinetics in antioxidant analysis (Munteanu & Apetrei, 2021).

Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates : Discusses the degradation and persistence of alkylphenol ethoxylates (APEs) in the environment, generating more stable compounds like nonylphenol and octylphenol. This review underlines the environmental concerns of these compounds' hormonal mimicry potential and their efficient partitioning into sediments (Ying, Williams, & Kookana, 2002).

Advanced Oxidation Processes

Degradation of Acetaminophen by Advanced Oxidation Processes : Explores the kinetics, mechanisms, and by-products of acetaminophen degradation via advanced oxidation processes (AOPs), emphasizing the generation of various by-products and their biotoxicity. This study contributes to enhancing the degradation efficiency of pharmaceutical compounds in aqueous solutions (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As a research chemical, 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile could be used in a variety of future studies. Its exact role would depend on the specific research context .

properties

IUPAC Name

2-[4-(difluoromethoxy)-3-ethoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-2-15-10-7-8(5-6-14)3-4-9(10)16-11(12)13/h3-4,7,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVDSXRKXPLEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241135
Record name 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile

CAS RN

1193389-10-4
Record name 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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